5-Oxorosuvastatin methyl ester
Overview
Description
5-Oxorosuvastatin methyl ester is a chemical compound with the molecular formula C23H28FN3O6S and a molecular weight of 493.55 g/mol . It is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is primarily used in scientific research and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 5-Oxorosuvastatin Methyl Ester, also known as Rosuvastatin, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Mode of Action
Rosuvastatin competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The overall effect is a decrease in the levels of LDL, sometimes referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Rosuvastatin affects the cholesterol biosynthesis pathway . By reducing the production of mevalonic acid, a key intermediate in this pathway, the synthesis of cholesterol is decreased . This leads to a decrease in the levels of LDL and very low-density lipoprotein (VLDL), both of which are involved in lipid metabolism and transport .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .
Result of Action
The result of Rosuvastatin’s action is a significant reduction in the risk of development of cardiovascular disease (CVD) and all-cause mortality . This is achieved through the lowering of LDL levels, which are an important risk factor for the development of CVD .
Action Environment
The action of Rosuvastatin can be influenced by various environmental factors. For instance, its systemic exposure is approximately 1.7-fold higher in healthy Chinese subjects compared to Caucasian subjects . Additionally, the interaction of Rosuvastatin with certain drugs, such as darunavir/ritonavir, erythromycin, fluconazole, and itraconazole, can significantly affect its pharmacokinetics .
Preparation Methods
The synthesis of 5-Oxorosuvastatin methyl ester involves several steps. One common method starts with the preparation of methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-hydroxy-5-oxo-(E)-6-heptenate. This intermediate is obtained by reacting the appropriate starting materials under specific conditions, including the use of sodium chloride and ether . The organic layer is then washed, dried, and evaporated under reduced pressure to yield the desired product.
Chemical Reactions Analysis
5-Oxorosuvastatin methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chloride, ether, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
5-Oxorosuvastatin methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical development and method validation . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is utilized in the development of new drugs and therapies for cardiovascular diseases . Additionally, it has applications in the pharmaceutical industry for quality control and stability testing .
Comparison with Similar Compounds
5-Oxorosuvastatin methyl ester is closely related to other statins, such as atorvastatin, simvastatin, and lovastatin. it is unique due to its high hydrophilicity, which increases hepatic uptake and reduces the risk of drug-drug interactions . Similar compounds include rosuvastatin, atorvastatin, simvastatin, and lovastatin . Each of these compounds has its own unique properties and applications, but this compound stands out for its specific use in research and pharmaceutical development.
Properties
IUPAC Name |
methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-DOJUMQAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102631 | |
Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-39-6 | |
Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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